
4,5-Bis(4-bromophenoxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(4-bromophenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C20H10Br2N2O2 It is characterized by the presence of two bromophenoxy groups attached to a benzene ring, which is further substituted with two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-bromophenoxy)benzene-1,2-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dihydroxyphthalonitrile as the core structure.
Bromination: The hydroxyl groups are replaced with bromophenoxy groups through a nucleophilic substitution reaction. This is achieved by reacting 4,5-dihydroxyphthalonitrile with 4-bromophenol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-120°C) to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-bromophenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the cyano groups.
Coupling Reactions: The bromophenoxy groups can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as toluene or DMF.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminophenoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,5-Bis(4-bromophenoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:
Material Science: Used in the synthesis of advanced materials, such as liquid crystals and polymers, due to its rigid structure and functional groups.
Organic Electronics: Employed in the development of organic semiconductors and photovoltaic materials.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Catalysis: Utilized as a ligand in catalytic systems for various organic transformations.
Mechanism of Action
The mechanism by which 4,5-Bis(4-bromophenoxy)benzene-1,2-dicarbonitrile exerts its effects depends on its application:
In Material Science: The compound’s rigid structure and electron-withdrawing cyano groups contribute to the stability and performance of materials.
In Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichlorophthalonitrile: Similar structure but with chlorine atoms instead of bromine.
4,5-Diphenoxyphthalonitrile: Lacks the bromine atoms, resulting in different reactivity.
4,5-Dicyanophenoxybenzene: Contains cyano groups on the phenoxy rings, altering its electronic properties.
Uniqueness
4,5-Bis(4-bromophenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring robust and versatile building blocks.
Properties
Molecular Formula |
C20H10Br2N2O2 |
|---|---|
Molecular Weight |
470.1 g/mol |
IUPAC Name |
4,5-bis(4-bromophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H10Br2N2O2/c21-15-1-5-17(6-2-15)25-19-9-13(11-23)14(12-24)10-20(19)26-18-7-3-16(22)4-8-18/h1-10H |
InChI Key |
MPIRTKUEZFJGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(4-Methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10879848.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10879857.png)
methanone](/img/structure/B10879866.png)
![2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10879884.png)
![3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B10879888.png)
![2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10879898.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10879907.png)

![2-(4-methoxyphenyl)-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10879912.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B10879913.png)
![ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate](/img/structure/B10879921.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879929.png)
![2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10879934.png)
